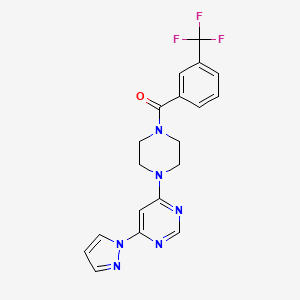

![molecular formula C16H19N5O2 B2877906 N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946228-98-4](/img/structure/B2877906.png)

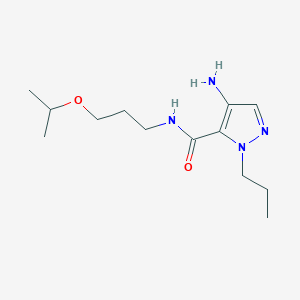

N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazines are a class of heterocyclic compounds that contain a nitrogen atom in their six-membered ring . They are known for their wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antiprotozoal properties .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the reaction of diazoazoles with CH-active two-carbon synthons . Microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions are some of the methods used .Molecular Structure Analysis

The molecular structure of 1,2,4-triazines is characterized by a six-membered ring with three nitrogen atoms . The exact structure of “N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” could not be found in the available literature.Chemical Reactions Analysis

1,2,4-Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

The chemistry of imidazo[2,1-c][1,2,4]triazine derivatives, including compounds similar to N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, is complex and multifaceted. Research has demonstrated various synthesis methods for these compounds, highlighting their potential in creating diverse chemical structures. For example, alkylation and cyclisation processes were used to create thiazolo and triazolo pyrimidine derivatives from similar compounds (Haiza et al., 2000).

Antitumor Properties

Imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for their potential as antitumor agents. A study on similar compounds found that the interaction of diazoimidazole-4-carboxamide and isocyanates resulted in compounds with curative activity against certain leukemias, suggesting a prodrug mechanism (Stevens et al., 1984).

Magnetic and Photophysical Properties

Some research has explored the synthesis of imidazo[2,1-c][1,2,4]triazine derivatives and their magnetic behaviors. For instance, the synthesis and characterization of dendrimeric melamine cored complexes capped with these compounds revealed unique magnetic susceptibility measurements (Uysal & Koc, 2010).

CO2 Capture Applications

The potential for CO2 capture using triazine-based polymers, which could include derivatives similar to N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, has been investigated. High CO2 adsorption capabilities were observed, demonstrating significant selectivity over other gases (Sekizkardes et al., 2014).

Wirkmechanismus

While the specific mechanism of action for “N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is not available, 1,2,4-triazines are known to exhibit a broad spectrum of biological activities. They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Zukünftige Richtungen

Research into 1,2,4-triazines continues to be a vibrant field due to their wide range of biological activities and potential therapeutic applications . Future work may involve the design and synthesis of new 1,2,4-triazine derivatives with improved potency and selectivity for various biological targets.

Eigenschaften

IUPAC Name |

N-butan-2-yl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-3-11(2)17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQUWAJLNMEVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)

![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)

![2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2877835.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)

![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B2877842.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2877843.png)

![N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2877844.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2877845.png)